molecular formula C10H9ClF5NO4S B12874426 Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate

Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate

Cat. No.: B12874426
M. Wt: 369.69 g/mol
InChI Key: KKXZWSJMKLNBAV-UHFFFAOYSA-N
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Description

Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is a complex organic compound with the molecular formula C10H9ClF5NO4S. This compound is notable for its unique structural features, including the presence of a pentafluorosulfanyl group, which imparts distinct physicochemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group The final step involves esterification to form the acetate group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group imparts stability and lipophilicity, enhancing its interaction with biological membranes and proteins. The chloro and acetate groups can undergo substitution reactions, allowing the compound to modify various molecular targets.

Comparison with Similar Compounds

Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate can be compared with similar compounds such as:

    Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate: Similar structure but with a different position of the nitro group.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Sulfur, [3-(1-chloro-2-ethoxy-2-oxoethyl)-4-nitrophenyl]pentafluoro-: Similar structure but with different substituents.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.

Properties

Molecular Formula

C10H9ClF5NO4S

Molecular Weight

369.69 g/mol

IUPAC Name

[3-chloro-2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl] butanoate

InChI

InChI=1S/C10H9ClF5NO4S/c1-2-3-8(18)21-6-4-5-7(22(12,13,14,15)16)9(11)10(6)17(19)20/h4-5H,2-3H2,1H3

InChI Key

KKXZWSJMKLNBAV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C(=C(C=C1)S(F)(F)(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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